molecular formula C16H24N2O3 B1445598 Tert-butyl 7-(3-hydroxypropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate CAS No. 1416438-76-0

Tert-butyl 7-(3-hydroxypropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Cat. No.: B1445598
CAS No.: 1416438-76-0
M. Wt: 292.37 g/mol
InChI Key: OPFLIWGZKMCCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 7-(3-hydroxypropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a tert-butyl ester group, a hydroxypropyl side chain, and a dihydro-naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(3-hydroxypropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.

    Introduction of the hydroxypropyl side chain: This step often involves nucleophilic substitution reactions where a hydroxypropyl group is introduced to the naphthyridine core.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(3-hydroxypropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The naphthyridine core can be reduced to form dihydro or tetrahydro derivatives.

    Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

Tert-butyl 7-(3-hydroxypropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 7-(3-hydroxypropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxypropyl group and the naphthyridine core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-(3-hydroxypropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate: Lacks the tert-butyl ester group.

    Tert-butyl 7-(3-hydroxypropyl)-1,8-naphthyridine-1(2H)-carboxylate: Lacks the dihydro modification.

Uniqueness

Tert-butyl 7-(3-hydroxypropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is unique due to the combination of the tert-butyl ester group, hydroxypropyl side chain, and dihydro-naphthyridine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 7-(3-hydroxypropyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-4-6-12-8-9-13(7-5-11-19)17-14(12)18/h8-9,19H,4-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFLIWGZKMCCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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